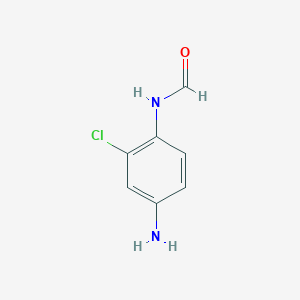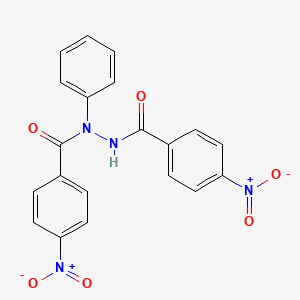
4-(Hydroxy(oxido)amino)-N'-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxy, oxido, and amino groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds such as 4-nitrobenzoyl chloride and 4-hydroxybenzophenone . These intermediates are then subjected to further reactions, including reduction and substitution, to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. Techniques such as Friedel-Crafts acylation, catalytic hydrogenation, and selective oxidation are often employed in large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding oxides.
Reduction: Nitro groups can be reduced to amino groups.
Substitution: Aromatic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups can yield quinones, while reduction of nitro groups results in amines .
Aplicaciones Científicas De Investigación
4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers
Mecanismo De Acción
The mechanism of action of 4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzoyl chloride: Shares the benzoyl chloride functional group.
4-Hydroxybenzoic acid: Contains the hydroxybenzoic acid moiety.
3-[Hydroxy(oxido)amino]-4,5-dimethoxyphenyl (4-methylphenyl)methanol: Similar functional groups but different structural arrangement
Uniqueness
4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide is unique due to its combination of hydroxy, oxido, and amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
72606-73-6 |
|---|---|
Fórmula molecular |
C20H14N4O6 |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
4-nitro-N'-(4-nitrobenzoyl)-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C20H14N4O6/c25-19(14-6-10-17(11-7-14)23(27)28)21-22(16-4-2-1-3-5-16)20(26)15-8-12-18(13-9-15)24(29)30/h1-13H,(H,21,25) |
Clave InChI |
HLOQTMLCFCJGHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


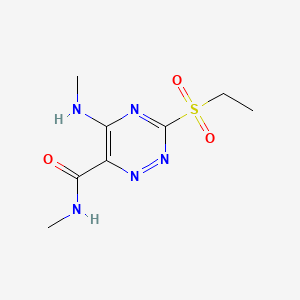
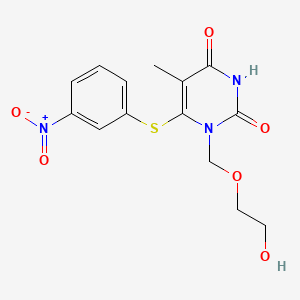
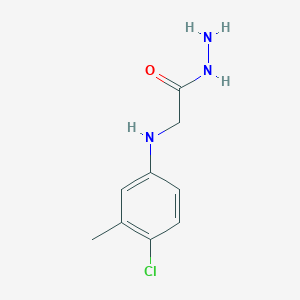
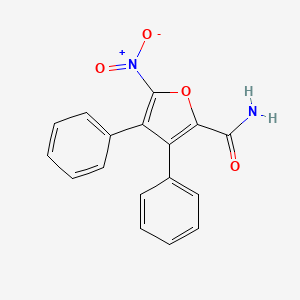




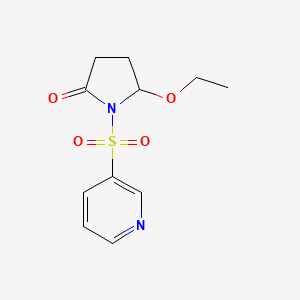


![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)
